1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
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Overview
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzylpiperazine class compounds and is widely used as a reference material in forensic laboratories . The compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic compounds. The general procedure involves the reaction of 4-bromo-2,5-dimethoxybenzene with a suitable boron reagent in the presence of a palladium catalyst .
Chemical Reactions Analysis
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with molecular targets in the central and autonomic nervous systems. The compound exerts its effects by modulating neurotransmitter release and receptor activity, leading to changes in blood pressure and smooth muscle function . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is unique due to its specific chemical structure and properties. Similar compounds include:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Shares a similar core structure but differs in the functional groups attached.
1-Bromo-2,5-dimethoxybenzene: A precursor used in the synthesis of the target compound.
Other benzylpiperazine derivatives: These compounds have varying effects on the nervous system and are used in different research applications.
Properties
Molecular Formula |
C20H25BrN2O4S |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-5-6-17(15(2)11-14)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)16(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
ZEPYOCPMZVISJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C |
Origin of Product |
United States |
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